3-Oxaspiro[5.5]undecan-9-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h9,11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXPBHAQBSNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxaspiro 5.5 Undecan 9 Ol and Analogous Spirocyclic Structures
Strategies for the Formation of the Spirocyclic Core
Cyclization Reactions in Oxaspiro[5.5]undecane Synthesis
Cyclization reactions represent a direct and efficient means of forming the oxaspiro[5.5]undecane framework. These reactions often involve the formation of one of the rings onto a pre-existing cyclic structure, thereby creating the spiro center.
The use of Lewis acids to promote the cyclization of acetals is a notable strategy for the synthesis of spirocyclic ethers. In the context of oxaspiro[5.5]undecane synthesis, this can involve the intramolecular reaction of a suitably functionalized acetal (B89532). For instance, the Lewis acid-catalyzed rearrangement of vinyl acetals, such as 4,5-dihydro-1,3-dioxepines, can lead to the formation of substituted tetrahydrofurans in a stereoselective manner. nih.gov While not directly yielding a 3-oxaspiro[5.5]undecane, this methodology highlights the utility of Lewis acids in promoting the formation of cyclic ethers from acetal precursors. A more direct application involves the Lewis acid-promoted spiroannulation of bis-acetals, which has been utilized in the stereoselective synthesis of spiro[5.5]undecane systems. banglajol.info
A general representation of a Lewis acid-promoted cyclization of an acetal to form an oxaspirocyclic compound is depicted below:
Starting Material → Lewis Acid → Oxaspirocyclic Product
The choice of Lewis acid can significantly influence the reaction's stereoselectivity and yield. Common Lewis acids employed in such transformations include boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄).
Acid-catalyzed cycloaddition reactions provide another avenue to the oxaspiro[5.5]undecane core. These reactions can involve the formal [4+2] cycloaddition of a diene with a dienophile, where one of the components is tethered to a cyclic system. A pertinent example is the acid-catalyzed cyclization of a 1:1 Michael adduct, which has proven to be a convenient and effective method for spiro structure synthesis. banglajol.info
Furthermore, dearomatizative cyclization represents a powerful tool for the construction of spirocyclic systems. For instance, a formic acid-mediated dearomatizative cyclization following an initial alkynylation of salicylaldehyde (B1680747) has been reported for the synthesis of spiro[5.5]undecane frameworks. rsc.org This approach allows for the creation of an all-carbon quaternary spirocenter. rsc.org
| Reaction Type | Catalyst | Key Transformation | Ref. |
| Michael Addition/Cyclization | Lewis Acid | Formation of a spiro[5.5]undecane-trione | banglajol.inforesearchgate.net |
| Alkynylation/Dearomatization | ZnMe₂ / HCO₂H | Construction of a spiro[5.5]undecane framework | rsc.org |
Annulation Approaches to Spiro[5.5]undecane Systems
Annulation, the formation of a new ring onto an existing one, is a versatile strategy for the synthesis of spiro[5.5]undecane systems. Ring-closing metathesis (RCM) has emerged as a key method for assembling various spiro-polyquinane derivatives. nih.gov This approach often involves the allylation of a cyclic precursor followed by an RCM reaction to form the spirocyclic ring. nih.gov
Another powerful annulation strategy involves 1,6-addition-based reactions. These have been recognized as a prominent tool for accessing a variety of skeletally distinct products. chim.it For example, the [4+2] annulation of para-quinone methides with various ketones, catalyzed by a Brønsted acid, can yield xanthenones and chromenes, which are structurally related to oxaspirocycles. chim.it
Ring Expansion Methodologies for Azaspirocyclic Ketones
While the focus of this article is on an oxaspirocycle, it is instructive to consider ring expansion methodologies that have been successfully applied to the synthesis of analogous azaspirocyclic ketones, as these strategies may be adaptable. These methods often involve the expansion of a smaller ring to form one of the six-membered rings of the spiro[5.5]undecane system. Such transformations can provide access to complex spirocyclic architectures that may be difficult to obtain through other means.
Functional Group Interconversions on the Undecane (B72203) Moiety
Once the 3-oxaspiro[5.5]undecane core is established, the introduction or modification of functional groups on the undecane moiety is necessary to arrive at the target compound, 3-Oxaspiro[5.5]undecan-9-ol. A plausible synthetic route would involve the synthesis of a ketone precursor, 3-Oxaspiro[5.5]undecan-9-one, followed by its reduction to the desired alcohol.
The reduction of the ketone at the C-9 position can be achieved using a variety of standard reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to either the cis or trans isomer of the alcohol.
| Reducing Agent | Expected Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | Reduction of the ketone to a secondary alcohol. |
| Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent, also effective for this transformation. |
Conversely, the oxidation of this compound would yield the corresponding ketone, 3-Oxaspiro[5.5]undecan-9-one. This transformation is a key step in many synthetic sequences and can be accomplished using a range of oxidizing agents.
Stereoselective Reduction Strategies for Carbonyl Precursors
The primary route to this compound involves the stereoselective reduction of its corresponding carbonyl precursor, 3-Oxaspiro[5.5]undecan-9-one. The stereochemical outcome of this reduction is crucial, as it establishes the configuration of the hydroxyl group at the C-9 position, leading to either cis or trans diastereomers relative to the spirocyclic system. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl carbon.
Generally, the reduction of cyclic ketones can be influenced by steric and electronic factors. Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), tend to approach the carbonyl from the less sterically hindered face, which often results in the formation of the thermodynamically more stable equatorial alcohol. Conversely, sterically demanding hydride reagents, like Lithium tri-sec-butylborohydride (L-Selectride®), favor approach from the less hindered trajectory, leading to the kinetically controlled formation of the axial alcohol. This control allows for the selective synthesis of either diastereomer of this compound.
| Reagent/Catalyst | Precursor | Product (Major Diastereomer) | Reaction Type |
| Sodium Borohydride (NaBH₄) | 3-Oxaspiro[5.5]undecan-9-one | trans-3-Oxaspiro[5.5]undecan-9-ol (Equatorial OH) | Nucleophilic Addition |
| L-Selectride® | 3-Oxaspiro[5.5]undecan-9-one | cis-3-Oxaspiro[5.5]undecan-9-ol (Axial OH) | Nucleophilic Addition |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Oxaspiro[5.5]undecan-9-one | Mixture of cis and trans isomers | Nucleophilic Addition |
Oxidation Reactions for Directed Functionalization
Oxidation reactions provide a means to functionalize the 3-oxaspiro[5.5]undecane skeleton, primarily through manipulation of the hydroxyl group in this compound. The most common transformation is the oxidation of the secondary alcohol back to the parent ketone, 3-Oxaspiro[5.5]undecan-9-one. This reaction is a key step in synthetic sequences where the hydroxyl group has served its purpose as a directing group or protecting group and needs to be converted back to a carbonyl for further elaboration.
A variety of reagents can accomplish this transformation under mild conditions, preserving the integrity of the spirocyclic framework. Reagents such as pyridinium (B92312) chlorochromate (PCC) and conditions like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are highly effective for this purpose, offering high yields and avoiding over-oxidation. youtube.comyoutube.com While direct C-H functionalization on the carbocyclic ring is more challenging, manganese-catalyzed oxidations have shown promise for site-selective C(sp³)–H functionalization in other spirocyclic systems, suggesting potential future applications for more complex derivatives. nih.gov
| Reagent/Catalyst | Substrate | Product | Reaction Type |
| Pyridinium Chlorochromate (PCC) | This compound | 3-Oxaspiro[5.5]undecan-9-one | Oxidation |
| Swern Oxidation Conditions | This compound | 3-Oxaspiro[5.5]undecan-9-one | Oxidation |
Nucleophilic and Electrophilic Substitution Reactions
The hydroxyl group of this compound can be a site for nucleophilic substitution, typically after conversion into a better leaving group. sketchy.comchemistrysteps.com The direct displacement of a hydroxyl group is unfavorable; therefore, it is often activated by converting it into a tosylate or mesylate ester. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.comkhanacademy.org Once activated, the tosylate or mesylate group can be displaced by a wide range of nucleophiles in an Sₙ2 reaction, leading to inversion of stereochemistry at the C-9 position. chemistrysteps.comyoutube.com This two-step sequence allows for the introduction of various functional groups, such as azides, cyanides, or halides, with high stereocontrol.
Electrophilic substitution reactions are not characteristic of the saturated carbocyclic ring of the 3-oxaspiro[5.5]undecane system, which lacks the π-electron density required for such transformations.
| Step | Reagents | Intermediate/Product | Reaction Type |
| 1. Activation | Tosyl Chloride (TsCl), Pyridine | 3-Oxaspiro[5.5]undecan-9-yl tosylate | Esterification |
| 2. Substitution | Sodium Azide (NaN₃) | 9-Azido-3-oxaspiro[5.5]undecane | Sₙ2 Nucleophilic Substitution |
Advanced Synthetic Techniques and Stereocontrol
The development of advanced synthetic methods has enabled the construction of complex spirocyclic structures with precise control over stereochemistry. These techniques are essential for synthesizing enantiomerically pure spiro[5.5]undecane derivatives for various applications.
Asymmetric Synthetic Routes to Spiro[5.5]undecane Derivatives
Asymmetric synthesis provides access to enantiomerically enriched spirocycles, which is crucial for the synthesis of biologically active molecules. nih.gov Organocatalysis has emerged as a powerful tool for constructing chiral spiro[5.5]undecane frameworks. semanticscholar.orgmdpi.com For instance, asymmetric domino three-component reactions have been utilized to synthesize multi-substituted spiro[5.5]undecane-1,5,9-triones with high diastereoselectivity and enantioselectivity. documentsdelivered.comresearchgate.net These reactions often employ chiral amine or thiourea-based catalysts to control the stereochemical outcome of tandem Knoevenagel/Diels-Alder sequences.
Another approach involves the asymmetric synthesis of diazaspiro[5.5]undecane derivatives, which serve as analogs and precursors to other spirocyclic systems. researchgate.netacs.orgnih.govnih.gov These syntheses often rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity in key ring-forming steps. While not directly producing this compound, these methodologies showcase the general strategies available for controlling the absolute stereochemistry of the spiro[5.5]undecane core.
Total Synthesis Approaches Incorporating Spirocyclic Motifs
The spiro[5.5]undecane core is a prominent feature in a number of natural products, and their total synthesis provides a platform for demonstrating the utility of various synthetic strategies. baranlab.orgrsc.orgnih.gov The chamigrene family of sesquiterpenes, isolated from marine and terrestrial sources, is characterized by a spiro[5.5]undecane framework. nih.govnih.goviisc.ac.in
The total synthesis of (±)-laurencenone C, a member of the chamigrene family, highlights key strategies for constructing the spirocyclic core. thieme-connect.com One synthesis route involved a one-pot Knoevenagel condensation/Diels-Alder reaction to build one of the rings, followed by a reductive alkylation to establish the spiro quaternary center. thieme-connect.com A subsequent aldol (B89426) condensation was used to close the second ring, forming the spiro[5.5]undecane skeleton. thieme-connect.com Similarly, the synthesis of (±)-β-chamigrene has been achieved through a Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036) to form the spirocyclic ketone precursor, which is then further elaborated. nih.gov These examples underscore the power of cycloaddition and condensation reactions in assembling the intricate architecture of spiro[5.5]undecane-containing natural products. jlu.edu.cnacs.org
Theoretical Studies and Computational Chemistry of 3 Oxaspiro 5.5 Undecan 9 Ol Analogs
Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemistry, offering profound insights into the electronic makeup of molecules and their subsequent reactivity. For analogs of 3-Oxaspiro[5.5]undecan-9-ol, particularly spiroketals, these computational methods are essential for predicting their behavior in chemical reactions. rsc.org
Researchers employ techniques like Density Functional Theory (DFT) to map the distribution of electrons within these molecules. ter-arkhiv.ruvestnikugrasu.org A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps determine the molecule's stability and reactivity. A smaller gap generally implies that the molecule is more reactive.
For instance, in a study on the formation of spiroketal derivatives, quantum chemical calculations using the B3LYP and B2PLYP-D2 functionals were performed to understand the reaction mechanism. ter-arkhiv.ruvestnikugrasu.org These calculations helped to determine the stability of various conformers and isomers of the reaction intermediates and products. ter-arkhiv.ruvestnikugrasu.org The results from these theoretical models were found to be in close agreement with experimental data, validating the predictive power of the computational approach. ter-arkhiv.ruvestnikugrasu.org
By calculating parameters known as reactivity descriptors, scientists can predict how and where a molecule will react. This is invaluable for designing new synthetic routes or for understanding the biological activity of these compounds.
Table 1: Theoretical Approaches for Electronic Structure Analysis
| Computational Method | Information Gained | Relevance to Spirocyclic Analogs |
| Density Functional Theory (DFT) | Electron density, molecular orbital energies (HOMO/LUMO), reaction pathways. | Predicts stability, reactivity, and mechanistic pathways for synthesis. |
| Ab initio Methods | Highly accurate energy calculations and electronic properties. | Provides benchmark data for complex spiroketal systems. |
| Semi-empirical Methods | Faster, less computationally expensive calculations of electronic properties. | Useful for rapid screening of large numbers of analog structures. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
Spirocyclic compounds are not static; they are flexible molecules that can adopt various three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations allow scientists to watch these molecules in motion, providing a detailed picture of their conformational landscape. nih.govmdpi.com These simulations model the movements of atoms and molecules over time, revealing the most stable conformations and the energy barriers between them. mdpi.com
A study on spiro-epoxides utilized MD simulations to perform a full conformational analysis. rsc.org This approach involves generating a trajectory of the molecule's movement, reducing the complexity of this data, and then identifying the most probable shapes the molecule will adopt. rsc.org For a series of 1-oxaspiro[2.5]octane derivatives, this method successfully identified eight distinct conformers, with two chair-like forms being the most common at room temperature. rsc.org
Understanding the conformational preferences of this compound analogs is crucial as the shape of a molecule often dictates its biological activity and physical properties. MD simulations can reveal subtle structural features that are key to a molecule's function. mdpi.com
Prediction of Spectroscopic Properties through Advanced Theoretical Models
Spectroscopy is a primary tool for identifying and characterizing chemical compounds. Theoretical models have become increasingly accurate in predicting the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. pitt.eduresearchgate.net This predictive capability is invaluable for confirming the structure of newly synthesized compounds or for assigning the structure of complex natural products. frontiersin.org
For example, the configuration of complex molecules like bistramide C, which contains a spiroketal moiety, was successfully assigned using computational methods to predict its chiroptical properties. pitt.edu Machine learning is also emerging as a powerful tool in this area. nih.gov By training algorithms on large datasets of known compounds and their spectra, it is possible to predict the NMR chemical shifts for new molecules with remarkable accuracy and at a fraction of the computational cost of traditional quantum mechanics simulations. researchgate.netfrontiersin.org This approach can significantly accelerate the process of structure elucidation. frontiersin.org
Table 2: Computational Prediction of Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters | Importance in Structural Analysis |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), coupling constants. | Confirms connectivity and stereochemistry of the molecular skeleton. |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Identifies functional groups present in the molecule. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determines the absolute configuration of chiral centers. |
Analysis of Non-Linear Optical (NLO) Properties in Spirocyclic Compounds
Non-linear optical (NLO) materials are substances that interact with light in unique ways, making them useful for technologies like optical data storage and processing. nih.gov Organic compounds, including spirocyclic structures, have shown significant promise as NLO materials due to their potential for large NLO responses and high transparency. acs.orgacs.org
Theoretical calculations are a key tool for exploring the NLO potential of new molecules. nih.govresearchgate.net By using methods like time-dependent density-functional theory (TDDFT), researchers can calculate the molecular hyperpolarizability (a measure of the NLO response) of spiro compounds. acs.org
Studies on asymmetric spirosilabifluorene derivatives have shown that these compounds can possess remarkably large second-order polarizabilities. acs.org The arrangement of electron-donating and electron-accepting groups within the molecule can significantly influence its NLO properties. researchgate.net Theoretical investigations into spiro-linked polyenes have also demonstrated their potential as third-order NLO materials, which are valued for their high transparency. acs.org These computational studies guide the design and synthesis of new spiro compounds with tailored NLO properties for advanced technological applications. nih.govresearchgate.net
Role As a Building Block and Material Science Applications of Oxaspiro 5.5 Undecane Derivatives
Precursor and Intermediate in the Synthesis of More Complex Organic Molecules
The 3-oxaspiro[5.5]undecane framework serves as a versatile building block in organic synthesis. lookchem.com Its inherent structural features, including the presence of functional groups like ketones or aldehydes, allow it to participate in a variety of chemical transformations. evitachem.comchemshuttle.com These reactions are crucial for constructing more intricate molecular architectures, making these compounds valuable intermediates in medicinal chemistry and the development of novel organic molecules. evitachem.com
The reactivity of these spirocyclic compounds is demonstrated through several key reaction types:
Nucleophilic Additions and Substitutions : The carbonyl group present in derivatives like 3-oxaspiro[5.5]undec-7-en-9-one is susceptible to nucleophilic attack, enabling the introduction of diverse functional groups. evitachem.com Similarly, the nitrogen atom in aza-spiro analogues can engage in nucleophilic substitution reactions.
Electrophilic Additions : The ketone functionality allows for participation in electrophilic addition reactions, a fundamental process for building molecular complexity.
Hydrogenation Reactions : The double bonds within unsaturated spirocyclic derivatives can be saturated through hydrogenation, a reaction that enhances stability and can modify biological activity.
Cyclization Reactions : The core structure can be a starting point for further cyclization reactions, leading to the formation of complex polycyclic systems. evitachem.comsci-hub.se
The utility of these compounds as synthetic intermediates is highlighted by their role in constructing larger molecular frameworks with unique three-dimensional topographies. chemshuttle.com
| Derivative | Reaction Type | Resulting Structure/Application |
| 3-Oxaspiro[5.5]undec-7-en-9-one | Robinson Annulation | Synthesis of the spirocyclic ketone itself, a key intermediate. |
| 3-Oxaspiro[5.5]undec-7-en-9-one | Hydrogenation (e.g., with Pd/C) | Produces the saturated ketone, 3-oxaspiro[5.5]undecan-9-one. |
| 3-Oxaspiro[5.5]undecane-9-carbaldehyde | Condensation Reactions | Forms imines or acetals, extending the molecular structure. evitachem.com |
| 1-Oxa-9-azaspiro[5.5]undecan-4-ol | Prins Cyclization | A key step in the synthesis of aza-spiro compounds. |
Monomers for Polymer Synthesis with Controlled Properties
Oxaspiro[5.5]undecane derivatives, particularly those with reactive functional groups like vinyl or ethylidene moieties, are important monomers in polymer chemistry. Compounds such as 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) and 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (a divinyl spiroacetal, DVA) are bifunctional monomers used to create polymers with tailored properties. wikipedia.orgresearchgate.net These monomers can participate in various polymerization mechanisms, including polyaddition and radical polymerization, to form advanced materials like poly(ortho esters) and functional polymer networks. wikipedia.orgtandfonline.com
Poly(ortho esters) (POEs) are a class of biodegradable polymers known for their use in drug delivery systems. researchgate.netnih.gov A primary method for synthesizing certain POEs involves the polyaddition reaction between a diketene (B1670635) acetal (B89532) and a diol. wikipedia.org Specifically, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) reacts with various diols to form high-molecular-weight POEs. wikipedia.orgnih.gov This reaction proceeds rapidly and avoids the formation of small molecule byproducts, which is an advantage over transesterification methods. wikipedia.org
The properties of the resulting POE can be precisely controlled by selecting the diol used in the synthesis. nih.gov For instance, reacting DETOSU with flexible diols can produce ointment-like materials, while other diols yield solid polymers. researchgate.net This versatility allows for the creation of diverse polymer architectures, including triblock copolymers when combined with other monomers like D,L-lactide. researchgate.net These polymers are notable for their acid-labile ortho ester linkages, which makes them susceptible to hydrolysis, a key feature for controlled degradation. nih.gov
A significant challenge in the development of polymeric materials, especially for applications like dental composites, is the volumetric shrinkage that occurs during polymerization. nih.govnih.gov This shrinkage arises as monomer molecules transition from being separated by van der Waals distances to being linked by shorter covalent bonds. nih.govmdpi.com Spirocyclic monomers, including spiro orthoesters and spiro orthocarbonates, are known as "expanding monomers" and offer a solution to this problem. mdpi.comcore.ac.uknih.gov
| Monomer Type | Polymerization Mechanism | Effect on Volume | Key Advantage |
| Spiro Orthocarbonates (SOCs) | Double Ring-Opening Polymerization | Volume Expansion | Mitigates polymerization shrinkage and stress. nih.govcore.ac.uknih.gov |
| Bicyclic Orthoesters (BOEs) | Ring-Opening Polymerization | Reduced Shrinkage | Alleviates shrinkage in dental materials. core.ac.uk |
| Oxetanes | Cationic Ring-Opening Polymerization | Low Shrinkage | Produces networks with lower shrinkage than epoxides. mdpi.com |
Polymer networks synthesized from oxaspiro[5.5]undecane derivatives can be functionalized to create complex, ordered structures known as supramolecular assemblies. researchgate.netmdpi.com These assemblies are formed and held together by non-covalent interactions. mdpi.comkinampark.com For example, copolymers of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with monomers like maleic anhydride (B1165640) or itaconic anhydride possess reactive anhydride groups along the polymer backbone. tandfonline.comresearchgate.net
These anhydride rings can be opened with other molecules, such as erythritol, to introduce new functional groups. researchgate.netresearchgate.net This functionalization enhances properties like wettability and provides sites for linking bioactive compounds or for interactions with other polymer chains. researchgate.net Such modifications are a key step in building hierarchical structures and smart materials. researchgate.net Furthermore, the spiroacetal moieties themselves can participate in forming these complex architectures through non-covalent interactions, leading to the development of materials for applications like tissue regeneration and drug delivery. mdpi.com
Investigation of Host-Guest Complexation Mechanisms within Polymer Networks
Host-guest chemistry is a powerful tool for designing functional polymeric materials. mdpi.combucknell.edu In this approach, a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. mdpi.com Polymer networks containing oxaspiro[5.5]undecane derivatives have been investigated as platforms for such complexation.
A common strategy involves using cyclodextrins (CDs) as host molecules. researchgate.netmdpi.com In the synthesis of copolymers like poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane), CDs can be used as surfactants. researchgate.net This not only stabilizes the polymerization process but also allows for the formation of host-guest complexes by including hydrophobic molecules within the CD cavity. researchgate.net The stability of these complexes is maintained by hydrogen bonds and hydrophobic interactions. researchgate.netmdpi.com This mechanism is utilized to load guest molecules, such as drugs, into the polymer network. researchgate.net The underlying interactions, which can also include van der Waals forces and ionic bonding, are fundamental to creating these organized supramolecular systems. mdpi.com
Development of Novel Materials Exhibiting Specific Chemical Responses (e.g., pH, Temperature Sensitivity)
The unique chemical structure of oxaspiro[5.5]undecane derivatives enables the development of "smart" or stimuli-responsive materials that change their properties in response to environmental triggers like pH or temperature. tandfonline.comresearchgate.netacs.orgnih.gov
pH Sensitivity: Polymers containing spiroacetal or ortho ester linkages are inherently sensitive to acidic conditions. researchgate.net The ortho ester bonds are labile and undergo hydrolysis in an acidic environment, leading to the degradation of the polymer matrix. nih.gov This property is highly desirable for applications such as drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within cellular endosomes. nih.govacs.org Copolymers of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane with maleic or itaconic anhydride also exhibit pH sensitivity, as the hydrolysis of anhydride groups creates carboxylic acids, enhancing solubility and responsiveness. researchgate.net
Temperature Sensitivity: Temperature responsiveness has also been observed in polymer networks derived from these monomers. tandfonline.comresearchgate.netresearchgate.net For instance, copolymers based on itaconic anhydride and the divinyl spiroacetal monomer show thermosensitive character, which is attributed to the presence of the spiroacetal moiety. tandfonline.com This dual pH and temperature sensitivity makes these materials highly versatile for advanced bioapplications where multiple triggers can be used to control material behavior. researchgate.netmdpi.comresearchgate.net
Future Research Directions in 3 Oxaspiro 5.5 Undecan 9 Ol Chemistry
Exploration of Novel Biologically-Inspired Molecular Interactions and Ligand Design
The spirocyclic framework is a privileged motif in many biologically active natural products. e-bookshelf.deresearchgate.net Future research will likely focus on leveraging the unique topology of 3-Oxaspiro[5.5]undecan-9-ol to design ligands that can engage with biological targets in novel ways. The inherent three-dimensionality of the spirocycle can lead to enhanced binding affinity and selectivity. rsc.org
One promising avenue is the design of bivalent ligands, where two pharmacophores are linked to a spirocyclic core. acs.org This strategy can allow for simultaneous interaction with two distinct receptors or different binding sites on the same receptor, potentially leading to compounds with unique pharmacological profiles. acs.org For instance, derivatives of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment. acs.org
Furthermore, the incorporation of the 3-Oxaspiro[5.5]undecane scaffold into larger molecules can create unique topological features that influence molecular interactions. chemshuttle.com Research into how the spirocyclic core orients appended functional groups in three-dimensional space will be crucial for designing ligands with precise and predictable binding modes.
Advancements in Stereoselective Synthesis and Regioselective Derivatization
The development of efficient and highly stereoselective synthetic methods is paramount for exploring the full potential of this compound and its derivatives. researchgate.net The creation of the quaternary spirocyclic center is a significant synthetic challenge. researchgate.netcambridgescholars.com
Future advancements are expected in the following areas:
Stereoselective Synthesis: Transition-metal-catalyzed reactions and organocatalysis are powerful tools for the asymmetric synthesis of spirocycles. cambridgescholars.comresearchgate.net Research will likely focus on developing new catalytic systems that provide high enantiomeric and diastereomeric control in the formation of the 3-Oxaspiro[5.5]undecane core. Methods like the Diels-Alder reaction and ring-closing metathesis are also valuable for constructing spirocyclic systems with defined stereochemistry. researchgate.netrsc.org
Regioselective Derivatization: The ability to selectively functionalize different positions on the 3-Oxaspiro[5.5]undecane ring system is crucial for creating diverse libraries of compounds for biological screening. chemshuttle.com The ketone functionality in the precursor, 3-Oxaspiro[5.5]undecan-9-one, provides a handle for various chemical transformations. chemshuttle.com Future work will likely explore regioselective reactions that allow for the introduction of functional groups at specific sites, enabling a systematic exploration of structure-activity relationships. For example, regioselective iodoazidation of alkynes has been explored for the synthesis of complex nitrogen-containing molecules. researchgate.net
Integration of Advanced Computational Design with Experimental Synthetic Strategies
The synergy between computational modeling and experimental synthesis is becoming increasingly important in modern chemical research. chemrxiv.org For this compound, computational tools can be employed to:
Predict Molecular Properties: In silico methods can predict the physicochemical properties of designed derivatives, such as solubility and metabolic stability, helping to prioritize synthetic targets. sigmaaldrich.com
Model Ligand-Receptor Interactions: Molecular docking and dynamics simulations can provide insights into how derivatives of this compound might interact with biological targets, guiding the design of more potent and selective ligands. ijpsr.com
Design Synthetic Routes: Computational analysis can aid in the design of efficient synthetic pathways by evaluating the feasibility of different reaction strategies.
A study on N-methyltransferase enzymes utilized computational modeling to understand enzymatic mechanisms, highlighting the potential of these methods to inform and optimize synthetic processes. scienceatlantic.ca The integration of computational design will accelerate the discovery of novel compounds with desired biological activities and material properties. chemrxiv.org
Development of Spirocyclic Systems for Emerging Material Science and Chemical Technology Applications
The unique structural and physical properties of spiro compounds make them attractive candidates for applications beyond medicine. cambridgescholars.com Future research is expected to explore the use of this compound and related spirocyclic systems in:
Material Science: The rigid and three-dimensional nature of spirocycles can be exploited to create novel polymers and materials with specific mechanical, thermal, or optical properties. evitachem.comresearchgate.net For example, spirocyclic compounds have been incorporated into polymer networks to create hydrogels for potential use in drug delivery and agricultural technology. researchgate.netresearchgate.net
Chemical Technology: Spirocyclic structures can serve as unique building blocks in the synthesis of complex organic molecules. chemshuttle.com Their defined stereochemistry and functional group presentation can be advantageous in the construction of intricate molecular architectures for various technological applications.
The development of spirocyclic vinyl sulfones, which combine the three-dimensional structure of spiro compounds with the reactivity of a Michael acceptor, showcases the potential for creating novel functionalities for drug discovery and beyond. rsc.org
Q & A
Q. Advanced Research Focus
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl groups, hydroxyl positions) and correlate changes with bioactivity .
- Pharmacokinetic profiling : Compare metabolic stability using liver microsomes and plasma protein binding assays. For example, spirocyclic ethers often show improved half-lives over linear analogs due to reduced CYP450 metabolism .
- Thermodynamic solubility assays : Use shake-flask or HPLC-UV methods to assess aqueous solubility, critical for lead optimization .
How can researchers troubleshoot low yields or impurities during the synthesis of this compound derivatives?
Basic Research Focus
Common issues and solutions:
- Byproduct formation : Use scavenger resins (e.g., polystyrene-bound sulfonic acid) to trap unreacted aldehydes during cyclization .
- Incomplete hydrogenation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Increase H₂ pressure to 50 psi if necessary .
- Purification challenges : Employ gradient column chromatography (e.g., 5–20% MeOH in CH₂Cl₂) to separate polar impurities .
What safety protocols are essential when handling this compound in mechanochemical or high-pressure reactions?
Advanced Research Focus
While basic safety measures (gloves, goggles) apply, advanced scenarios require:
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., benzene in cyclization steps) .
- Pressure-rated equipment : For hydrogenation, ensure autoclaves are rated ≥100 psi and tested for leaks .
- Waste disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal to prevent corrosion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
